molecular formula C18H20F2N2O4S B2882777 2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1396766-83-8

2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2882777
CAS No.: 1396766-83-8
M. Wt: 398.42
InChI Key: CJMSISBDDGMLCH-UHFFFAOYSA-N
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Description

2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the difluorophenyl group and the methoxyethyl group in its structure suggests potential unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 2,5-difluorobenzylamine with a sulfonyl chloride derivative under basic conditions.

    Acetylation: The resulting sulfonamide can then be acetylated using acetic anhydride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2-methoxyethyl)acetamide: A compound with a similar acetamide group but lacking the sulfonamide and difluorophenyl groups.

Uniqueness

2-(4-((2,5-difluorophenyl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide is unique due to the presence of the difluorophenyl group, which may impart distinct chemical and biological properties compared to other sulfonamides. The methoxyethyl group also adds to its uniqueness, potentially affecting its solubility and reactivity.

Properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S/c1-26-9-8-21-18(23)10-13-2-5-16(6-3-13)22-27(24,25)12-14-11-15(19)4-7-17(14)20/h2-7,11,22H,8-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMSISBDDGMLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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